molecular formula C9H18N2 B13556569 2-Cyclopentylpiperazine

2-Cyclopentylpiperazine

Cat. No.: B13556569
M. Wt: 154.25 g/mol
InChI Key: NUQCVJHZZHYMBF-UHFFFAOYSA-N
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Description

2-Cyclopentylpiperazine is an organic compound that features a cyclopentyl group attached to a piperazine ring. This compound is known for its versatile applications in various fields, including pharmaceuticals and chemical research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Cyclopentylpiperazine typically involves the reaction of piperazine with cyclopentyl bromide. The process begins with the formation of piperazine chloride by reacting piperazine with hydrochloric acid. This intermediate is then reacted with cyclopentyl bromide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic steps but utilizes larger reaction vessels and more efficient purification techniques to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents such as alkyl halides under basic conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Cyclopentylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentylpiperazine involves its interaction with specific molecular targets within biological systems. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)piperazine
  • 1-(3-Trifluoromethylphenyl)piperazine
  • Cyclohexylpiperazine

Comparison: 2-Cyclopentylpiperazine is unique due to its cyclopentyl group, which imparts distinct chemical and physical properties compared to other piperazine derivatives. For instance, the presence of the cyclopentyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. Its potential therapeutic properties and industrial applications further highlight its importance in scientific research and commercial production.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-cyclopentylpiperazine

InChI

InChI=1S/C9H18N2/c1-2-4-8(3-1)9-7-10-5-6-11-9/h8-11H,1-7H2

InChI Key

NUQCVJHZZHYMBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CNCCN2

Origin of Product

United States

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